molecular formula C6H14NO3P B7759842 diethyl aziridin-1-ylphosphonate

diethyl aziridin-1-ylphosphonate

Cat. No.: B7759842
M. Wt: 179.15 g/mol
InChI Key: OUIORVSEVVCFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl aziridin-1-ylphosphonate is an organophosphorus compound that features a three-membered aziridine ring attached to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl aziridin-1-ylphosphonate can be synthesized through the reaction of diethyl phosphite with aziridine. The reaction typically involves the nucleophilic addition of diethyl phosphite to the aziridine ring, forming the desired product. This process can be catalyzed by acids such as trifluoromethanesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl aziridin-1-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, alcohols

    Catalysts: Trifluoromethanesulfonic acid, Lewis acids

    Solvents: Dichloromethane, toluene

Major Products Formed

The major products formed from these reactions include various substituted aziridine derivatives and phosphonate esters, depending on the nucleophiles used .

Mechanism of Action

The mechanism of action of diethyl aziridin-1-ylphosphonate primarily involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. Additionally, the phosphonate group can participate in various substitution reactions, further diversifying its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl aziridin-1-ylphosphonate is unique due to the combination of the aziridine ring and the phosphonate group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler analogs, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-diethoxyphosphorylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO3P/c1-3-9-11(8,10-4-2)7-5-6-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIORVSEVVCFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(N1CC1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl aziridin-1-ylphosphonate
Reactant of Route 2
Reactant of Route 2
diethyl aziridin-1-ylphosphonate
Reactant of Route 3
diethyl aziridin-1-ylphosphonate
Reactant of Route 4
diethyl aziridin-1-ylphosphonate
Reactant of Route 5
diethyl aziridin-1-ylphosphonate
Reactant of Route 6
diethyl aziridin-1-ylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.